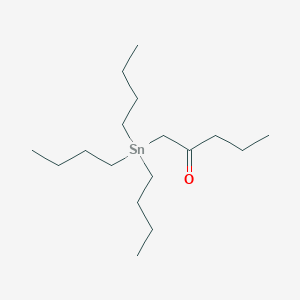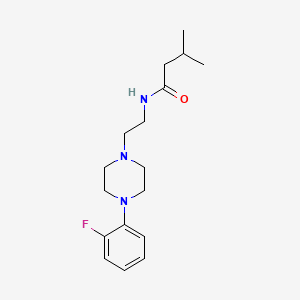
N-(2-pyrrolidin-1-ylphenyl)naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-pyrrolidin-1-ylphenyl)naphthalene-2-carboxamide: is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a naphthalene-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-pyrrolidin-1-ylphenyl)naphthalene-2-carboxamide typically involves the reaction of 2-naphthoyl chloride with 2-(pyrrolidin-1-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of pyrrolidin-2-one derivatives.
Reduction: Reduction reactions can target the carbonyl group in the naphthalene-2-carboxamide moiety, potentially forming alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Pyrrolidin-2-one derivatives.
Reduction: Alcohol derivatives of the naphthalene-2-carboxamide moiety.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-(2-pyrrolidin-1-ylphenyl)naphthalene-2-carboxamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity .
Biology: The compound is studied for its potential as a ligand in biochemical assays, where it can interact with specific proteins or enzymes, aiding in the understanding of biological pathways .
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as an antimicrobial or anticancer agent .
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism by which N-(2-pyrrolidin-1-ylphenyl)naphthalene-2-carboxamide exerts its effects is primarily through its interaction with biological targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, while the naphthalene moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- N-(2-naphthyl)pyrrolidine-2-carboxamide
- N-(2-pyrrolidin-1-ylphenyl)benzamide
- N-(2-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide
Comparison: N-(2-pyrrolidin-1-ylphenyl)naphthalene-2-carboxamide is unique due to the presence of both the pyrrolidine and naphthalene moieties, which confer distinct structural and electronic properties. Compared to similar compounds, it may exhibit enhanced binding affinity to certain biological targets or possess unique reactivity in chemical transformations .
Properties
CAS No. |
532953-69-8 |
|---|---|
Molecular Formula |
C21H20N2O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(2-pyrrolidin-1-ylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C21H20N2O/c24-21(18-12-11-16-7-1-2-8-17(16)15-18)22-19-9-3-4-10-20(19)23-13-5-6-14-23/h1-4,7-12,15H,5-6,13-14H2,(H,22,24) |
InChI Key |
CGVSQDRPHOCWHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4C=C3 |
solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-methoxyphenyl)-N-(propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14136089.png)

![(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14136098.png)


![1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14136124.png)

![(S)-2-(benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid](/img/structure/B14136131.png)





